
2-(Benzyloxy)-5-bromobenzoic acid
Overview
Description
2-(Benzyloxy)-5-bromobenzoic acid is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a benzyloxy group and the hydrogen atom at the 5-position is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromobenzoic acid typically involves the bromination of 2-(Benzyloxy)benzoic acid. One common method is to react 2-(Benzyloxy)benzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives with oxidized benzyloxy groups.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-(Benzyloxy)-5-bromobenzoic acid serves as a versatile building block in organic synthesis. It is utilized for:
- Preparation of Complex Molecules : The compound can be transformed into various derivatives through substitution reactions.
- Intermediate in Drug Development : Its derivatives may exhibit pharmacological properties, making it a candidate for new therapeutic agents.
Biological Studies
The compound's interaction with biological systems has been explored in several studies:
- Enzyme Inhibition Studies : It can be used to investigate enzyme inhibition mechanisms due to its structural features that allow it to interact with active sites of enzymes.
- Protein-Ligand Interactions : The benzoyl group can form hydrogen bonds or hydrophobic interactions, which are crucial for studying protein-ligand dynamics.
Material Science
In industry, this compound is employed for:
- Synthesis of Polymers : It acts as a precursor for creating advanced materials with specific properties.
- Production of Specialty Chemicals : Its unique chemical properties allow it to be used in the formulation of various specialty chemicals.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting these enzymes.
Case Study 2: Polymer Synthesis
Research highlighted the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the bromine atom at the 5-position.
5-Bromobenzoic acid: Lacks the benzyloxy group at the 2-position.
2-Benzyloxy-4-bromobenzoic acid: Bromine atom is at the 4-position instead of the 5-position.
Uniqueness
2-(Benzyloxy)-5-bromobenzoic acid is unique due to the presence of both the benzyloxy group and the bromine atom at specific positions on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(Benzyloxy)-5-bromobenzoic acid is an organic compound characterized by its unique structural features, which include a benzyloxy group and a bromine atom attached to a benzoic acid framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Structure and Composition
- Molecular Formula : CHBrO
- Molecular Weight : 313.14 g/mol
- CAS Number : 62176-31-2
The presence of both the benzyloxy and bromine substituents significantly influences the compound's reactivity and biological interactions.
Table 1: Comparison of Similar Compounds
Compound Name | Key Features | Unique Attributes |
---|---|---|
5-(Benzyloxy)benzoic acid | Lacks bromine; less reactive | Absence of halogen limits reactivity |
2-Bromobenzoic acid | Lacks benzyloxy group; affects solubility | More polar than its counterpart |
5-(Methoxy)-2-bromobenzoic acid | Contains methoxy instead of benzyloxy | Methoxy group alters electronic properties |
This compound | Combines both benzyloxy and bromine | Offers distinct chemical reactivity pathways |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The lipophilic nature of the compound enhances its bioavailability, allowing it to effectively cross cellular membranes. Research indicates that this compound may influence biochemical pathways through oxidation and reduction reactions, thereby affecting cellular functions.
Antimicrobial Properties
Studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of benzyloxy compounds have demonstrated in vitro antibacterial and antifungal activities, suggesting that this compound may also possess similar effects. The presence of electron-withdrawing groups in related compounds has been linked to enhanced potency against microbial strains.
Case Studies
- Anticancer Activity : A study investigated the effects of various bromobenzoic acid derivatives on cancer cell lines. It was found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology.
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes by this compound revealed that it could effectively inhibit certain key enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting favorable characteristics for drug development.
Safety and Toxicology
The safety profile of this compound indicates potential hazards:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) .
Table 2: Toxicological Data Summary
Toxicity Type | Classification |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Skin Irritation | Causes skin irritation (H315) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-5-bromobenzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves bromination and benzyl protection. For example, 5-bromo-2-hydroxybenzoic acid can be reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction temperature (80–100°C) and stoichiometric control of benzyl bromide are critical to avoid over-alkylation . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. How can the solubility and stability of this compound be characterized for experimental design?
- Methodological Answer : Solubility tests in solvents like ethanol, DMSO, and dichloromethane should be conducted using gravimetric analysis. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) can be monitored via HPLC. Evidence suggests high solubility in ethanol and ether but limited stability in acidic conditions due to ester hydrolysis risks .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm for benzyl and bromophenyl groups) and the carboxylic acid proton (δ ~12 ppm, broad).
- FT-IR : Confirm O-H (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Br (550–650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 307.0 (calculated for C₁₄H₁₁BrO₃) .
Advanced Research Questions
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are effective?
- Methodological Answer : The bromine substituent enables coupling with aryl boronic acids. A Pd(PPh₃)₄ catalyst (2–5 mol%) and a base (e.g., Na₂CO₃) in a DMF/H₂O solvent system at 80–100°C yield biaryl derivatives. Ligand choice (e.g., SPhos) enhances reactivity for sterically hindered partners. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What computational strategies can predict the binding affinity of derivatives of this compound to biological targets (e.g., Mycobacterium tuberculosis enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GroEL/ES chaperonins) can model interactions. Key parameters include:
- Hydrogen bonding : Distance ≤3.0 Å between the carboxylic acid group and active-site residues (e.g., Asp87 in GroEL).
- Halogen bonding : Bromine interactions with hydrophobic pockets (e.g., π-π stacking with Phe residues).
- Energy scores (ΔG ≤ -8.5 kcal/mol indicate strong binding) .
Q. How can contradictory solubility data from different sources be resolved experimentally?
- Methodological Answer : Reproduce solubility assays under standardized conditions (e.g., USP methods):
Prepare saturated solutions in target solvents (e.g., ethanol, DMSO) at 25°C.
Filter and quantify dissolved compound via UV-Vis (λmax ~270 nm) or gravimetry.
Compare results with literature (e.g., CRC Handbook values) and validate via DSC to detect polymorphic variations affecting solubility .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Byproduct formation : Optimize benzylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce di-alkylation.
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effectiveness.
- Safety : Bromine handling requires inert atmosphere and corrosion-resistant reactors (e.g., glass-lined steel) .
Application-Oriented Questions
Q. How can this compound serve as a precursor for fluorescent probes or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Fluorescent probes : Introduce amino groups via Buchwald-Hartwig amination, followed by conjugation with fluorophores (e.g., dansyl chloride).
- MOFs : Use the carboxylic acid as a linker with metal nodes (e.g., Zn²⁺) in solvothermal synthesis. Characterize porosity via BET surface area analysis .
Q. What strategies improve the metabolic stability of drug candidates derived from this compound?
- Methodological Answer :
- Esterification : Replace the benzyl group with tert-butyl to resist enzymatic cleavage.
- Isosteric replacement : Substitute bromine with CF₃ to enhance lipophilicity and stability. Validate via in vitro microsomal assays (e.g., rat liver microsomes) .
Analytical and Data Analysis Questions
Q. How do discrepancies in reported melting points arise, and how should researchers address them?
- Methodological Answer : Variations stem from impurities or polymorphic forms. Standardize melting point determination via DSC (heating rate 10°C/min under N₂). Compare with CRC Handbook data (mp ~173–175°C for pure samples) .
Properties
IUPAC Name |
5-bromo-2-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQAXGLEBKDMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368748 | |
Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-31-2 | |
Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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